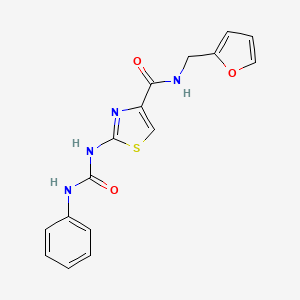

N-(furan-2-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

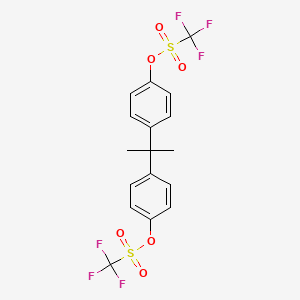

N-(furan-2-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide, also known as FPhUrT, is a chemical compound with the molecular formula C20H16N4O3S2. It is a thiazole-bearing compound . Thiazole is a unique ring that carries nitrogen and sulfur atoms, which makes it a versatile entity in actions and reactions .

Synthesis Analysis

The synthesis of thiazole-bearing compounds like FPhUrT involves various chemical reactions. For instance, Morpholino thiazolyl-2,4-thiazolidinediones are produced via 2,4-dichlorothiazole-5-carbaldehyde, obtained with 2,4-TZD and N,N-dimethylformamide in phosphoryl chloride during the early stage of synthesis .Molecular Structure Analysis

The thiazole ring in FPhUrT consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .Physical And Chemical Properties Analysis

The molecular weight of FPhUrT is 342.37. More detailed physical and chemical properties are not specified in the retrieved documents.Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

- A study by Cakmak et al. (2022) investigated a thiazole-based heterocyclic amide related to N-(furan-2-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide, specifically N-(thiazol-2-yl)furan-2-carboxamide. This compound demonstrated good antimicrobial activity against a variety of Gram-negative and Gram-positive bacteria as well as fungi, suggesting potential for pharmacological and medical applications.

Synthesis and Reactivity

- The synthesis and reactivity of related compounds, such as 2-(furan-2-yl)benzo[e][1,3]benzothiazole, were explored by Aleksandrov & El’chaninov (2017). These compounds underwent various electrophilic substitution reactions, forming a basis for understanding the chemical behavior of similar furan-based carboxamides.

Palladium-Catalyzed Condensation

- Lu, Wu, & Yoshikai (2014) discussed a palladium(II) catalyst that promotes condensation of an N-aryl imine and an alkynylbenziodoxolone derivative to form multisubstituted furans, a process that could be relevant to the synthesis of N-(furan-2-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide derivatives.

Anticancer Activities

- Research by Zaki, Al-Gendey, & Abdelhamid (2018) on pyridine, thioamide, thiazole, and other derivatives based on furan compounds showed that some of these compounds exhibited high cytotoxicity against cancer cell lines, indicating potential for anticancer research.

Synthesis of N-alkylated Derivatives

- The synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-ylmethylidene) derivatives was reported by El-Essawy & Rady (2011). This research is relevant for understanding the chemical transformations and potential applications of N-(furan-2-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide.

EGFR Inhibitors

- A study by Zhang et al. (2017) focused on benzo[d]thiazole-2-carboxamide derivatives as potential EGFR inhibitors. One of the compounds, 6-[2-(diethylamino)-2-oxoethoxy]-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide, demonstrated potent cytotoxic activities against various cancer cell lines.

PI3K Inhibitors

- Pomel et al. (2006) developed a series of furan-2-ylmethylene thiazolidinediones as selective inhibitors of phosphoinositide 3-kinase gamma (PI3Kgamma), a target for inflammatory and autoimmune diseases. This demonstrates the therapeutic potential of furan-based compounds in this area.

Adenosine Receptors Selectivity

- Research by Inamdar et al. (2013) explored [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide and furamide analogues as ligands for adenosine receptors. This study is relevant for understanding how furan-amide derivatives interact with biological targets.

Inhibitors of NQO2

- A study by Alnabulsi et al. (2018) evaluated analogues of furan-amidines as inhibitors of NQO2, an enzyme of interest in cancer chemotherapy and malaria. The results provide insight into the structure-activity relationship of furan-amidine derivatives.

Zukünftige Richtungen

Thiazole-bearing compounds like FPhUrT have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c21-14(17-9-12-7-4-8-23-12)13-10-24-16(19-13)20-15(22)18-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,17,21)(H2,18,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRIZYSKEHXOXDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(6-((4-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2565072.png)

![7-(3-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2565074.png)

![(1R,5R)-3-Azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2565075.png)

![N-{[6-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyridin-3-yl]methyl}prop-2-enamide](/img/structure/B2565078.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one](/img/structure/B2565084.png)

![N-(2H-1,3-benzodioxol-5-yl)-6-benzyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2565087.png)

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B2565088.png)

![ethyl 2-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2565091.png)

![N-(thiophen-2-ylmethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2565095.png)